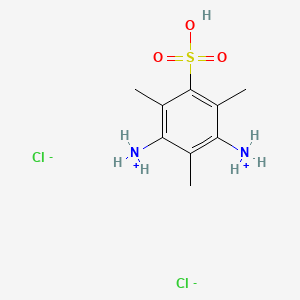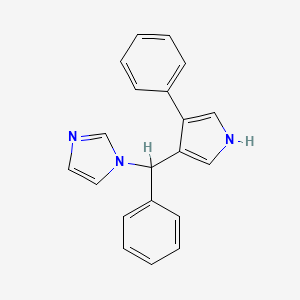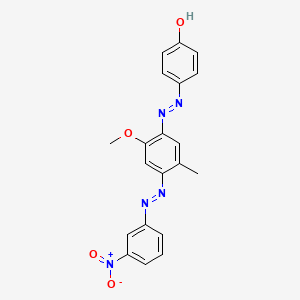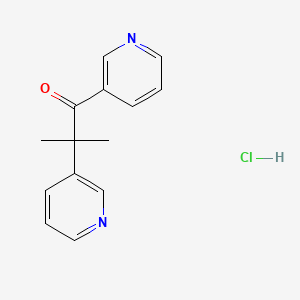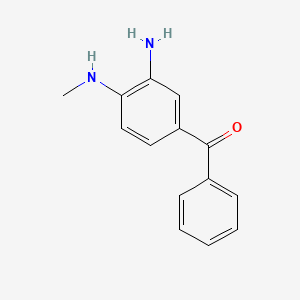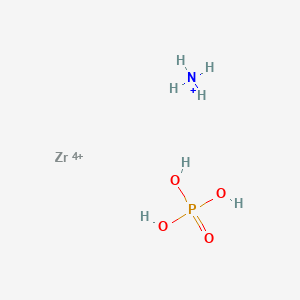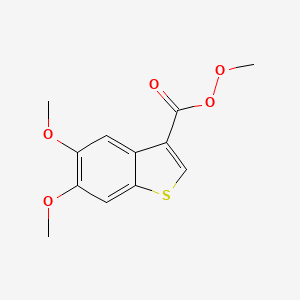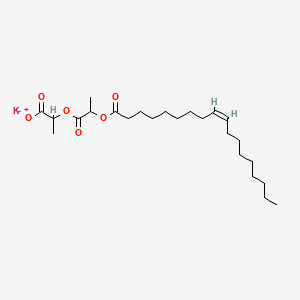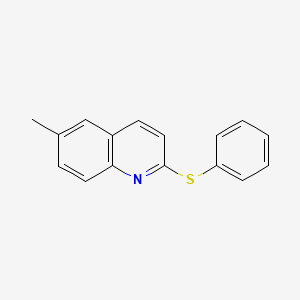
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic acid group attached to a tetrachloropyridinyl ring, with two hexadecyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester typically involves the esterification of phosphonic acid derivatives with hexadecyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high purity and yield. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
化学反应分析
Types of Reactions
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The tetrachloropyridinyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while substitution reactions can introduce new functional groups into the pyridinyl ring.
科学研究应用
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and coatings.
作用机制
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester involves its interaction with molecular targets through its functional groups. The phosphonic acid group can form strong bonds with metal ions and other electrophilic species, while the ester groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
- Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester is unique due to its long hexadecyl ester chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and coatings.
属性
CAS 编号 |
62652-98-6 |
|---|---|
分子式 |
C37H66Cl4NO3P |
分子量 |
745.7 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachloro-4-dihexadecoxyphosphorylpyridine |
InChI |
InChI=1S/C37H66Cl4NO3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-44-46(43,35-33(38)36(40)42-37(41)34(35)39)45-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI 键 |
RQOZMIYCQKFUSR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






